molecular formula C7H13NO B11762165 3-(Cyclopropylmethyl)azetidin-3-ol

3-(Cyclopropylmethyl)azetidin-3-ol

Cat. No.: B11762165
M. Wt: 127.18 g/mol
InChI Key: BLWBMCVVWDACGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the hydrogenolysis of azetidin-3-ones using palladium on carbon (Pd/C) as a catalyst in methanol . These methods provide efficient routes to obtain the desired azetidine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include functionalized azetidines, ketones, aldehydes, and various substituted derivatives .

Scientific Research Applications

3-(Cyclopropylmethyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in ring-opening and expansion reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)azetidin-3-ol is unique due to the presence of the cyclopropylmethyl group, which imparts additional steric and electronic effects.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-(cyclopropylmethyl)azetidin-3-ol

InChI

InChI=1S/C7H13NO/c9-7(4-8-5-7)3-6-1-2-6/h6,8-9H,1-5H2

InChI Key

BLWBMCVVWDACGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CNC2)O

Origin of Product

United States

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